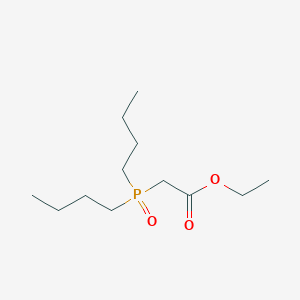![molecular formula C34H22O8 B14737316 3,3,7,7-tetrakis(4-hydroxyphenyl)furo[3,4-f][2]benzofuran-1,5-dione CAS No. 6310-67-4](/img/structure/B14737316.png)
3,3,7,7-tetrakis(4-hydroxyphenyl)furo[3,4-f][2]benzofuran-1,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,7,7-Tetrakis(4-hydroxyphenyl)furo3,4-fbenzofuran-1,5-dione is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a furobenzofuran core with four hydroxyphenyl groups attached, making it a highly functionalized molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,7,7-tetrakis(4-hydroxyphenyl)furo3,4-fbenzofuran-1,5-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate phenolic precursors with furobenzofuran intermediates under controlled conditions. The reaction often requires catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
3,3,7,7-Tetrakis(4-hydroxyphenyl)furo3,4-fbenzofuran-1,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinones and similar compounds.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
3,3,7,7-Tetrakis(4-hydroxyphenyl)furo3,4-fbenzofuran-1,5-dione has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an antioxidant and enzyme inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The compound exerts its effects through various molecular mechanisms:
Antioxidant Activity: The hydroxyphenyl groups can scavenge free radicals, reducing oxidative stress.
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, altering their activity.
Signal Transduction: The compound may interact with cellular signaling pathways, modulating biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3,7,7-Tetrakis(3,5-dibromo-4-hydroxyphenyl)-3,7-dihydro-1H,5H-furo3,4-fbenzofuran-1,5-dione : A brominated analog with similar structural features but different reactivity and applications.
- 5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrin : A porphyrin derivative with hydroxyphenyl groups, used in optical sensors and catalysis.
Uniqueness
3,3,7,7-Tetrakis(4-hydroxyphenyl)furo3,4-fbenzofuran-1,5-dione is unique due to its specific arrangement of hydroxyphenyl groups and the furobenzofuran core, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
6310-67-4 |
|---|---|
Formule moléculaire |
C34H22O8 |
Poids moléculaire |
558.5 g/mol |
Nom IUPAC |
3,3,7,7-tetrakis(4-hydroxyphenyl)furo[3,4-f][2]benzofuran-1,5-dione |
InChI |
InChI=1S/C34H22O8/c35-23-9-1-19(2-10-23)33(20-3-11-24(36)12-4-20)29-17-28-30(18-27(29)31(39)41-33)34(42-32(28)40,21-5-13-25(37)14-6-21)22-7-15-26(38)16-8-22/h1-18,35-38H |
Clé InChI |
HBTSEALUACVECJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2(C3=CC4=C(C=C3C(=O)O2)C(OC4=O)(C5=CC=C(C=C5)O)C6=CC=C(C=C6)O)C7=CC=C(C=C7)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl N-(ethoxycarbonylamino)-N-[3-[ethoxycarbonyl-(ethoxycarbonylamino)amino]-2,4,6-trimethylphenyl]carbamate](/img/structure/B14737234.png)
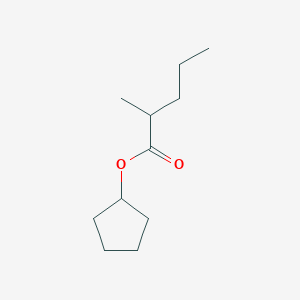
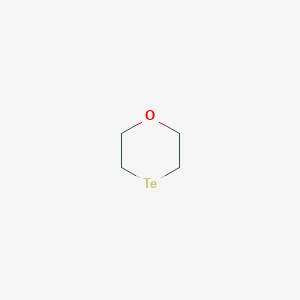
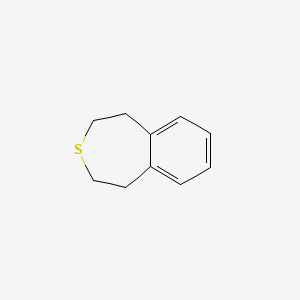

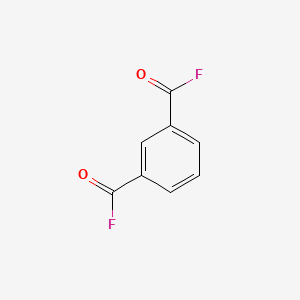

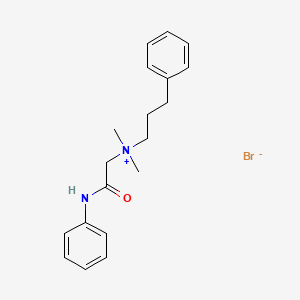
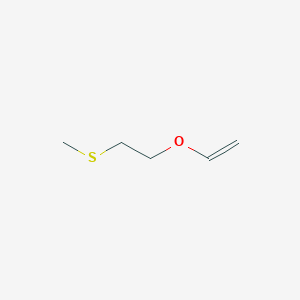

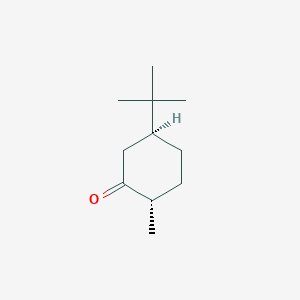
![Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]-3-methylbutanoate](/img/structure/B14737289.png)
